1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Overview
Description
1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a pyridazinone core linked to a piperidine ring through an acetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group. The acetylation of the pyridazinone intermediate is then carried out, and finally, the piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 1-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
- 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Uniqueness: 1-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKTCOGPHBIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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